(5-Methoxypyridin-3-YL)methanamine

Solubility Formulation Physicochemical Properties

(5-Methoxypyridin-3-yl)methanamine (CAS 1044919-31-4) is a pyridine-based primary amine building block with a methoxy substituent at the 5-position and an aminomethyl group at the 3-position. It is widely employed in medicinal chemistry as a versatile intermediate for synthesizing kinase inhibitors, neurological agents, and complex heterocyclic scaffolds.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 1044919-31-4
Cat. No. B1457164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxypyridin-3-YL)methanamine
CAS1044919-31-4
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)CN
InChIInChI=1S/C7H10N2O/c1-10-7-2-6(3-8)4-9-5-7/h2,4-5H,3,8H2,1H3
InChIKeyHODRJLWIXVIVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxypyridin-3-ylmethanamine (CAS 1044919-31-4) for Research & Procurement


(5-Methoxypyridin-3-yl)methanamine (CAS 1044919-31-4) is a pyridine-based primary amine building block with a methoxy substituent at the 5-position and an aminomethyl group at the 3-position [1]. It is widely employed in medicinal chemistry as a versatile intermediate for synthesizing kinase inhibitors, neurological agents, and complex heterocyclic scaffolds [2]. With a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol, this compound is commercially available in research quantities with typical purities ≥97% .

Critical Procurement Note: Why (5-Methoxypyridin-3-yl)methanamine Cannot Be Replaced by Generic Analogs


Substituting (5-methoxypyridin-3-yl)methanamine with a close positional isomer or an N-alkylated analog introduces significant and quantifiable changes in solubility, lipophilicity, and biological target engagement [1]. As detailed in the evidence below, even a single shift in the methoxy group's position on the pyridine ring alters aqueous solubility by over 60% and modifies the computed partition coefficient (XLogP3) [2]. Critically, medicinal chemistry optimization studies demonstrate that replacing a 5-methylpyridinyl group with the 5-methoxypyridinyl moiety directly impacts in vivo oral bioavailability and target selectivity, underscoring that this specific substitution pattern is non-fungible in advanced lead development [3].

Quantitative Differentiation Guide: (5-Methoxypyridin-3-yl)methanamine vs. Key Analogs


Superior Aqueous Solubility Over 2-Methoxy Positional Isomer

At 25°C, (5-methoxypyridin-3-yl)methanamine exhibits a calculated aqueous solubility of 140 g/L . This is substantially higher than its 2-methoxy positional isomer, (2-methoxypyridin-3-yl)methanamine (CAS 354824-19-4), which has a calculated solubility of 86 g/L under the same conditions [1].

Solubility Formulation Physicochemical Properties

Distinct Lipophilicity (XLogP3) Profile for Biological Compartment Partitioning

The computed XLogP3 value for (5-methoxypyridin-3-yl)methanamine is -0.3 [1], indicating a balanced, slightly hydrophilic character. In contrast, the 2-methoxy positional isomer (CAS 354824-19-4) has an XLogP3 of 0 [2], reflecting a more neutral lipophilicity.

Lipophilicity Drug Design ADME

Improved Oral Bioavailability and Selectivity in a Direct Head-to-Head Lead Optimization Study

In a published lead optimization program for CYP11B1 inhibitors, compound 25, which incorporates the (5-methoxypyridin-3-yl)methyl group, achieved an IC50 of 2 nM against CYP11B1 with 14-fold selectivity over CYP11B2 [1]. It demonstrated a high oral bioavailability (F = 50%) in rats [1]. The direct comparator, a 5-methylpyridinyl analog (Ref 7), was also potent (IC50 = 2 nM) but exhibited promutagenic potential and a very low oral bioavailability (F = 2%) in rats [1].

CYP11B1 Inhibitor Cushing's Disease Bioavailability

Differentiated Hazard Profile Compared to 2-Methoxy Isomer

(5-Methoxypyridin-3-yl)methanamine is classified with the GHS hazard statement H314 (causes severe skin burns and eye damage), indicating a corrosive nature [1]. In contrast, the 2-methoxy positional isomer (CAS 354824-19-4) carries the less severe GHS hazard statements H315 and H319, which denote skin and eye irritation [2].

Safety Handling GHS Classification

Conserved Topological Polar Surface Area (TPSA) Despite Physicochemical Differences

The topological polar surface area (TPSA) for (5-methoxypyridin-3-yl)methanamine is 48.1 Ų [1]. This value is nearly identical to that of the 2-methoxy positional isomer (48.14 Ų) .

TPSA Drug-likeness Physicochemical Properties

Recommended Application Scenarios for (5-Methoxypyridin-3-yl)methanamine


Medicinal Chemistry Lead Optimization: Replacing Methylpyridinyl Moieties to Rescue Bioavailability

In programs where a lead series containing a 5-methylpyridinyl group suffers from poor oral exposure or safety flags (e.g., mutagenicity), (5-methoxypyridin-3-yl)methanamine is the demonstrated superior replacement. As shown by Emmerich et al. (2017), this switch maintained target potency (IC50 = 2 nM) while increasing oral bioavailability from 2% to 50% and eliminating promutagenic potential [1].

Synthesis of GCN2 Kinase Inhibitors for Oncology Research

This compound is a key intermediate in the synthesis of GCN2 inhibitors, a target of high interest in immuno-oncology. It is explicitly claimed in multiple patent applications (e.g., WO-2021023209-A1, US-2019233425-A1) for preparing nitrogen-containing polycyclic fused ring compounds with therapeutic application [2].

Aqueous-Phase Reactions and High-Throughput Experimentation (HTE)

Given its high aqueous solubility (140 g/L at 25°C) , this amine is well-suited for reactions conducted in aqueous or biphasic media. This property facilitates its use in high-throughput experimentation (HTE) and automated synthesis platforms where consistent solubility is required for accurate liquid handling and reaction setup.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity

With a computed XLogP3 of -0.3 [3], (5-methoxypyridin-3-yl)methanamine falls within the optimal lipophilicity range often desired for CNS-penetrant candidates. It serves as a favorable building block for introducing a polar yet neutral heteroaromatic group that can enhance target engagement without excessive lipophilicity that could lead to off-target binding or poor metabolic stability.

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